N'-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide

Description

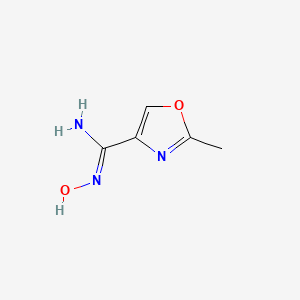

N'-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 2 and a carboximidamide group at position 2. The hydroxylamine (-NHOH) moiety attached to the carboximidamide nitrogen distinguishes it from simpler oxazole derivatives. This structural arrangement confers unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug discovery. Its molecular formula is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol (estimated based on analogous structures) .

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N'-hydroxy-2-methyl-1,3-oxazole-4-carboximidamide |

InChI |

InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(6)8-9/h2,9H,1H3,(H2,6,8) |

InChI Key |

OKBCTPBGMFKTIA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NC(=CO1)/C(=N/O)/N |

Canonical SMILES |

CC1=NC(=CO1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Palladium-catalyzed direct arylation and alkenylation of oxazoles.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.

Major Products:

Oxidation: Oxazoles.

Substitution: Arylated and alkenylated oxazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methyl-1,3-oxazole-4-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in various biochemical pathways . Its ability to modulate enzyme activity and receptor binding is of particular interest in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Oxazole Derivatives

2.1.1. 1,3-Oxazole-4-carboximidamide (C₄H₅N₃O)

- Structural Differences : Lacks the methyl group at position 2 and the hydroxylamine substituent.

- Reactivity : Exhibits lower steric hindrance and different electronic properties due to the absence of the methyl group.

- Biological Activity : Less potent enzyme inhibition compared to N'-hydroxy derivatives, as seen in triazole analogs .

- Synthesis : Prepared via oxazole reactions with cyanamide under acidic conditions, followed by purification .

2.1.2. 1,3-Oxazole-4-carboximidamide Hydrochloride (C₄H₆ClN₃O)

- Key Feature : Hydrochloride salt form enhances solubility but reduces bioavailability.

- Applications : Used in studies requiring ionic interactions, contrasting with the neutral N'-hydroxy derivative .

Comparison with Thiazole Derivatives

2.2.1. N'-Hydroxy-4-methyl-1,3-thiazole-5-carboximidamide (C₅H₇N₃OS)

- Structural Differences : Replaces the oxazole oxygen with sulfur, altering aromaticity and electronic density.

- Biological Activity : Thiazole derivatives often exhibit stronger antimicrobial and anticancer properties due to sulfur's electronegativity .

Comparison with Triazole Derivatives

2.3.1. N’-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide (C₄H₆N₄O)

- Structural Differences : Features a triazole ring (two adjacent nitrogen atoms) instead of oxazole.

- Biological Activity : Demonstrates superior enzyme inhibition (e.g., IC₅₀ values < 1 µM) and anticancer activity due to nitroso group interactions .

Key Observations :

- Oxazole vs. Thiazole : Sulfur in thiazole derivatives enhances biological activity but reduces metabolic stability compared to oxygen in oxazoles .

- Hydroxylamine Moiety: The N'-hydroxy group in the target compound enables unique redox reactions and metal chelation, absent in non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.